
Ascladiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ascladiol is a butenolide that is furan-2(5H)-one which is substituted by a hydroxymethyl group at position 4 and a 2-hydroxyethylidene group at position 5 (the 5E isomer). A direct precursor of patulin in cell-free preparations of Penicillium urticae patulin-minus mutants J1 and S11, but not S15. It has a role as a mycotoxin. It is a butenolide and a primary allylic alcohol.
Scientific Research Applications
Biotransformation of Toxins
Ascladiol is identified as a less-toxic compound that results from the degradation of patulin, a mycotoxin contaminating apples, by Gluconobacter oxydans. This biotransformation is significant in reducing the toxicity of contaminated apples and apple products (Ricelli et al., 2006).
Non-Toxicity of this compound
Research shows that this compound, formed during the brewing of alcoholic beverages from patulin degradation, is not toxic to human cells. This supports the strategy of patulin detoxification leading to this compound accumulation to limit patulin risks (Tannous et al., 2017).
Patulin Degradation
The yeast Pichia caribbica can effectively degrade patulin, resulting in intermediate degradation products like (E)- and (Z)-ascladiol. This process demonstrates this compound’s role in less toxic and non-poisonous final degradation products, making it a viable approach for patulin detoxification (Zheng et al., 2018).
Effects on Intestinal Mucosa
Studies involving the effects of this compound on porcine intestinal mucosa indicate that high levels of patulin can induce mild toxic effects on intestinal tissue, whereas this compound is apparently non-toxic. This highlights its potential safety in biological systems (Maidana et al., 2016).
Patulin Transformation in Cider Production
During the production of cider from contaminated apple juice, Saccharomyces cerevisiae degrades patulin, resulting in more polar metabolites, including this compound. This degradation process is essential for ensuring the safety of cider products (Moss & Long, 2002).
properties
CAS RN |
32013-85-7 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(5E)-5-(2-hydroxyethylidene)-4-(hydroxymethyl)furan-2-one |
InChI |
InChI=1S/C7H8O4/c8-2-1-6-5(4-9)3-7(10)11-6/h1,3,8-9H,2,4H2/b6-1+ |
InChI Key |
HLJKDERCZVTVSN-LZCJLJQNSA-N |
Isomeric SMILES |
C1=C(/C(=C\CO)/OC1=O)CO |
SMILES |
C1=C(C(=CCO)OC1=O)CO |
Canonical SMILES |
C1=C(C(=CCO)OC1=O)CO |
Other CAS RN |
81183-44-0 |
synonyms |
ascladiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-[(1R,2R,3R)-2-[(E,3S)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1236815.png)

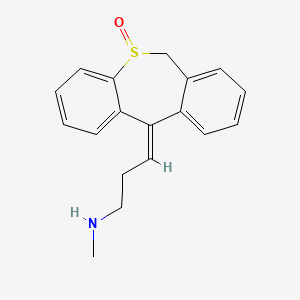
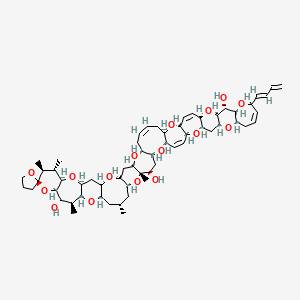
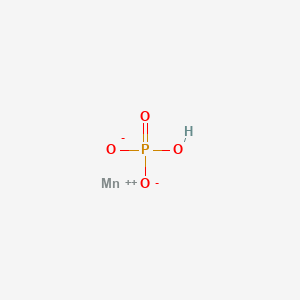

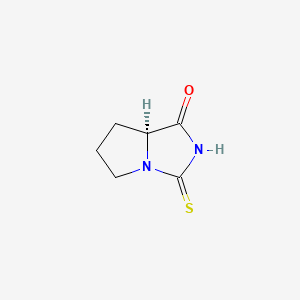
![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)

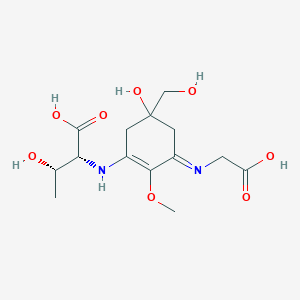
![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)

